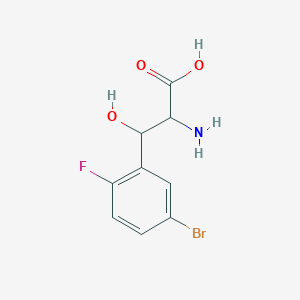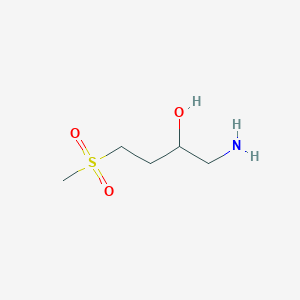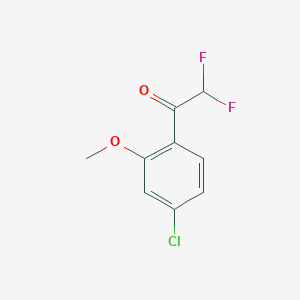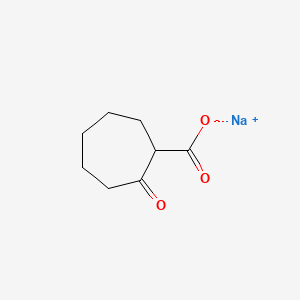
(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with bromine and fluorine atoms, as well as an ethan-1-ol group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Alcohol Formation: The ethan-1-ol group can be introduced through a Grignard reaction or other suitable methods, followed by reduction if necessary.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as reducing the bromine atom to a hydrogen atom using hydrogen gas and a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), N-bromosuccinimide (NBS)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Dehalogenated derivatives
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or specialty chemicals.
作用機序
The mechanism of action for compounds like (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
- (1R)-1-(5-bromo-2-chloropyridin-3-yl)ethan-1-ol
- (1R)-1-(5-bromo-2-methylpyridin-3-yl)ethan-1-ol
Uniqueness
The unique combination of bromine and fluorine atoms in (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol can confer distinct chemical properties, such as enhanced reactivity or binding affinity, compared to similar compounds with different substituents.
特性
分子式 |
C7H7BrFNO |
|---|---|
分子量 |
220.04 g/mol |
IUPAC名 |
(1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 |
InChIキー |
WWCXWHCEIGTHSO-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C1=C(N=CC(=C1)Br)F)O |
正規SMILES |
CC(C1=C(N=CC(=C1)Br)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


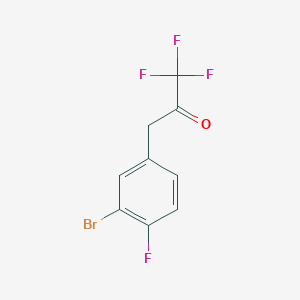
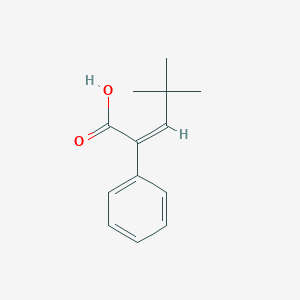
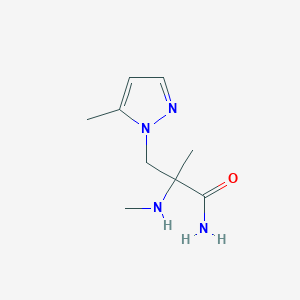
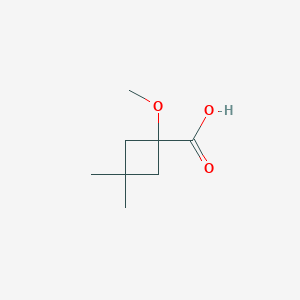
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
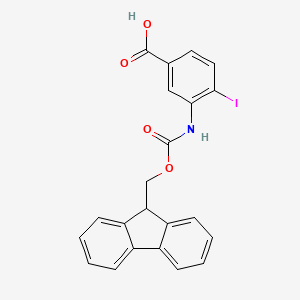
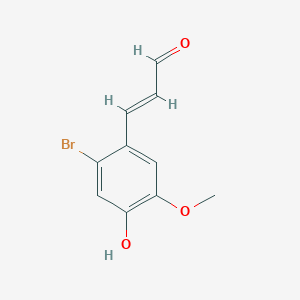
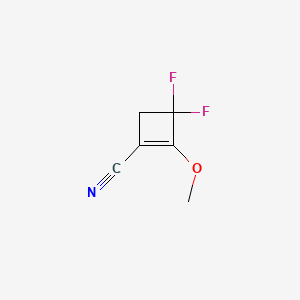
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
